molecular formula C9H18FNO B13258230 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol

1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol

Cat. No.: B13258230
M. Wt: 175.24 g/mol
InChI Key: ULPDUFTVRDVYER-UHFFFAOYSA-N
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Description

1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol is a chemical compound with the molecular formula C9H18FNO and a molecular weight of 175.24 g/mol . This compound is characterized by the presence of a fluorine atom, a piperidine ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol typically involves the reaction of 4-methylpiperidine with a fluorinated intermediate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The hydroxyl group can form hydrogen bonds with target molecules, facilitating the compound’s biological activity .

Comparison with Similar Compounds

1-Fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a fluorine atom, piperidine ring, and hydroxyl group, which provides a balance of reactivity, stability, and biological activity.

Properties

Molecular Formula

C9H18FNO

Molecular Weight

175.24 g/mol

IUPAC Name

1-fluoro-3-(4-methylpiperidin-1-yl)propan-2-ol

InChI

InChI=1S/C9H18FNO/c1-8-2-4-11(5-3-8)7-9(12)6-10/h8-9,12H,2-7H2,1H3

InChI Key

ULPDUFTVRDVYER-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(CF)O

Origin of Product

United States

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